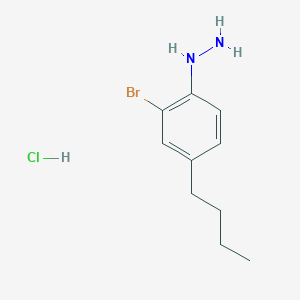
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride
説明
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride, also known as BBH, is a synthetic compound composed of two bromobutylphenyl groups and one hydrazine hydrochloride group. BBH is a versatile compound with a wide range of applications in scientific research. In
科学的研究の応用
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is used in scientific research for a variety of applications. It is used in the synthesis of organic compounds, such as amines, heterocyclic compounds, and organophosphorus compounds. It is also used as a catalyst in the synthesis of organic compounds and as a reagent in the synthesis of pharmaceuticals. In addition, 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is used as a corrosion inhibitor and as a stabilizer for fuel and lubricants.
作用機序
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride acts as a proton donor and is used as a catalyst in the synthesis of organic compounds. In the presence of a base, 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride can form a complex with the base, which can then react with a substrate to form a new product. 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride can also form complexes with transition metals, which can then be used as catalysts in the synthesis of organic compounds.
Biochemical and Physiological Effects
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride has been found to have no adverse effects on biochemistry or physiology. It does not interact with enzymes or hormones and does not affect cell metabolism. It is also not toxic to humans or animals.
実験室実験の利点と制限
The main advantages of using 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride in lab experiments are its low cost and availability, its low toxicity, and its versatility. 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is also easy to handle and store. The main limitation of using 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride in lab experiments is its low solubility in water, which can limit its use in certain reactions.
将来の方向性
There are a number of potential future directions for 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used as a catalyst in the synthesis of new pharmaceuticals or as a corrosion inhibitor in industrial applications. Additionally, 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride could be used as a stabilizer for fuel and lubricants, or as a reagent in the synthesis of new materials. Finally, 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride could be used in the development of new methods for the synthesis of organic compounds.
特性
IUPAC Name |
(2-bromo-4-butylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJGUUHKSNSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-sulfamoylphenyl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208207.png)

![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B3208214.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one](/img/structure/B3208219.png)





![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3208286.png)
![2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B3208289.png)
![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208291.png)